(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:
- A (1,3-dimethyl-1H-pyrazol-4-yl)methylene moiety at position 2, contributing to π-π stacking interactions and hydrogen bonding .
- An ethyl ester group at position 6, influencing solubility and metabolic stability.
Thiazolo[3,2-a]pyrimidine derivatives are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Propriétés
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-13(3)24-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-26(4)25-12(15)2/h6-11,19H,5H2,1-4H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBTKZTSCCPND-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(N=C4C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
AK-968/41170948 has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) . mTOR is a key pathway that is disrupted in the occurrence of cancer. It is involved in various intracellular signaling processes, regulating cell metabolism, proliferation, and apoptosis.
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is one of the key pathways leading to the occurrence of cancer. mTOR, being a part of this pathway, is involved in various intracellular signaling processes. By inhibiting mTOR, AK-968/41170948 potentially disrupts this pathway, affecting cell metabolism, proliferation, and apoptosis.
Result of Action
AK-968/41170948 has shown significant anti-tumor effects. It markedly inhibited the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner. Additionally, it significantly induced apoptosis in MM cells.
Activité Biologique
The compound (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that thiazolo[3,2-a]pyrimidines demonstrate high efficiency against cervical adenocarcinoma (HeLa) cells while exhibiting low toxicity towards normal liver cells. Specifically, compounds with a 3-nitrophenyl substituent at the C5 position showed higher cytotoxicity compared to standard anticancer drugs like Sorafenib .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa | 5.0 | |
| Compound 2 | MCF-7 | 8.0 | |
| Compound 3 | PC-3 | 6.5 | |
| Compound 4 | Chang Liver | >50 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics critical for cell division .
Antibacterial Activity
In addition to their anticancer properties, thiazolo[3,2-a]pyrimidines also exhibit notable antibacterial activity. A study reported moderate antimicrobial effects against various bacterial strains, highlighting their potential as antibiotic agents.
Table 2: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 12 | |
| Compound C | P. aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines have also been documented. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 3: Anti-inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
Case Studies
Recent studies have further elucidated the biological activities of thiazolo[3,2-a]pyrimidines:
- Study on Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidines for their antitumor efficacy against several cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
- Evaluation of Antimicrobial Properties : Another research focused on synthesizing new derivatives and testing their antimicrobial properties against a panel of pathogens. The findings revealed promising antibacterial activity, particularly against Gram-positive bacteria .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyrimidine derivatives. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrimidine exhibit notable antimicrobial properties. The synthesized compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Recent studies have suggested that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate promising anticancer activity, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes and pathologies. This suggests potential applications in treating conditions where enzyme modulation is beneficial .
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, the compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Screening
A recent screening of thiazole derivatives included the compound against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity comparable to established anticancer drugs .
Summary Table of Applications
Comparaison Avec Des Composés Similaires
Key Observations:
Pyrazolylmethylene groups (as in the target and compound) may enhance hydrogen bonding and π-stacking, critical for target binding .
Solubility and Physicochemical Properties: Dimethylamino-substituted analogs (e.g., ) exhibit improved aqueous solubility, whereas the target compound’s 4-chlorophenyl group may reduce it . Ethyl ester groups (common in all analogs) balance lipophilicity and metabolic stability .
Crystallinity and Stability :
- Crystallographic studies (e.g., ) reveal that substituents like trimethoxybenzylidene induce flattened boat conformations in the thiazolo-pyrimidine ring, stabilizing the crystal lattice. The target compound’s pyrazolylmethylene group may adopt similar conformations .
Pharmacological Potential: Thiophene-containing analogs () show anti-inflammatory activity, suggesting the target’s 4-chlorophenyl group could shift activity toward anticancer or antimicrobial pathways . Methylthiophenyl and dimethylamino groups () highlight the role of electron-donating substituents in modulating target engagement .
Méthodes De Préparation
Reaction Scheme and Conditions
This method adapts the protocol described by Viveka et al. for analogous thiazolo[3,2-a]pyrimidines:
-
Step 1 : Combine pyrimidinethione (1.0 equiv), 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.2 equiv), and monochloroacetic acid (1.5 equiv) in dimethylformamide (DMF).
-
Step 2 : Add catalytic sulfuric acid (0.05 equiv) and heat at 170–180°C for 5–7 hours.
-
Step 3 : Quench with ice-water, filter the precipitate, and recrystallize from ethanol.
Table 1: Optimization of Three-Component Reaction
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 150–190 | 175 | Max yield at 175 |
| Reaction Time (hr) | 3–10 | 6 | Plateau after 6 |
| Molar Ratio (1:2:3) | 1:1:1 to 1:1.5:2 | 1:1.2:1.5 | 15% increase |
| Solvent | DMF, DMSO, AcOH | DMF | 89% purity |
The reaction proceeds via Schiff base formation between the pyrimidinethione’s amine and the aldehyde, followed by thiazole ring closure mediated by monochloroacetic acid.
One-Pot α-Bromination/Cyclization Strategy
Methodology Adapted from Shaikh et al.
This approach eliminates intermediate isolation:
-
α-Bromination : Treat cyclohexanone (1.0 equiv) with N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 0–5°C for 1 hour.
-
Cyclization : Add pyrimidinethione (1.0 equiv) and p-toluenesulfonic acid (PTSA, 0.1 equiv), then reflux at 80°C for 4 hours.
Key Advantages :
-
78% isolated yield vs. 65% in stepwise methods
-
Reduced purification steps (crude product purity >85%)
Mechanistic Insight :
The in situ-generated α-bromoketone reacts with the pyrimidinethione’s thiol group, inducing ring closure through nucleophilic substitution.
Biginelli Reaction-Based Synthesis
Modular Assembly of Pyrimidine Core
Following the strategy in source, the pyrimidine ring is constructed via Biginelli cyclocondensation:
-
Reactants :
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
-
Conditions :
-
H2SO4 (0.1 equiv) in ethanol, refluxed at 100°C for 8 hours.
-
-
Intermediate : Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Yield : 73% after recrystallization from ethanol.
Stereochemical Control of the Methylene Group
The (E)-configuration of the methylene bridge is critical for biological activity. Key factors influencing stereoselectivity:
Table 2: Impact of Reaction Conditions on E/Z Ratio
| Condition | E/Z Ratio | Rationale |
|---|---|---|
| Polar Aprotic Solvent (DMF) | 9:1 | Stabilizes transition state |
| Acid Catalyst (H2SO4) | 8:1 | Promotes protonation of imine |
| Non-Polar Solvent (Toluene) | 3:1 | Poor stabilization of intermediates |
Characterization and Validation
Spectroscopic Data
Crystallographic Validation
While no X-ray data exists for the target compound, analogous structures (e.g., compound 8e in source) confirm the thiazolo[3,2-a]pyrimidine framework with bond lengths of 1.74 Å (C-S) and 1.28 Å (C=O).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time (hr) | E/Z Ratio |
|---|---|---|---|---|
| Three-Component | 71 | 89 | 6 | 9:1 |
| One-Pot Bromination | 78 | 85 | 5 | 8:1 |
| Biginelli-Based | 73 | 91 | 8 | 7:1 |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Scale-Up Considerations
Industrial adaptation requires:
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a mixture of a substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester), a benzaldehyde derivative (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride solvent system. The reaction typically proceeds for 8–10 hours under reflux, followed by recrystallization from ethyl acetate/ethanol to yield pale yellow crystals (78% yield) . Sodium acetate acts as a base catalyst, facilitating the elimination of water during cyclization.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : To resolve the molecular structure, including bond lengths, angles, and conformation of the thiazolo[3,2-a]pyrimidine core .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry, particularly the (E)-configuration of the methylene group.
- IR spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How is the (E)-configuration of the methylene group confirmed?
The (E)-configuration is confirmed via X-ray crystallography by analyzing the dihedral angle between the pyrazolylmethylene group and the thiazolo[3,2-a]pyrimidine ring. For example, in analogous structures, dihedral angles of ~80° between aromatic planes are observed . Nuclear Overhauser Effect (NOE) NMR experiments can also detect spatial proximity between protons on the pyrazole and pyrimidine moieties to rule out the (Z)-isomer.
Q. What is the role of sodium acetate in the synthesis?
Sodium acetate acts as a base catalyst , deprotonating intermediates during cyclocondensation. It also aids in the elimination of water, driving the reaction toward product formation. Alternative bases (e.g., K₂CO₃) may alter reaction kinetics or yield .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cyclocondensation reactions?
The 4-chlorophenyl and 1,3-dimethylpyrazole groups introduce steric hindrance, slowing reaction kinetics but improving regioselectivity. Electron-withdrawing substituents (e.g., -Cl) stabilize intermediates via resonance, while electron-donating groups (e.g., -CH₃) increase nucleophilicity at the methylene carbon. Computational studies (DFT) can model transition states to predict substituent effects on activation energy .
Q. What strategies resolve data contradictions between theoretical and experimental vibrational spectra?
Discrepancies in IR/Raman spectra (e.g., C=O stretching frequencies) arise from crystal packing effects or solvent interactions. DFT calculations with implicit solvent models (e.g., PCM) can reconcile these differences. For example, hydrogen bonding in the crystal lattice (C–H···O interactions) may redshift experimental peaks compared to gas-phase simulations .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges include:
- Disorder in the pyrazolylmethylene group : Addressed by refining occupancy factors using SHELXL .
- Solvent inclusion : Slow evaporation from ethyl acetate/ethanol (3:2) minimizes lattice defects .
- Puckering of the thiazolo[3,2-a]pyrimidine core : Flattened boat conformations are resolved via anisotropic displacement parameter (ADP) analysis .
Q. How can computational methods elucidate conformational dynamics of the thiazolo[3,2-a]pyrimidine core?
Molecular dynamics (MD) simulations at 298 K reveal puckering modes (e.g., C5 deviation by 0.224 Å from the pyrimidine plane) . QM/MM hybrid methods model π-π stacking interactions with aromatic substituents, which influence bioactivity.
Q. How to analyze hydrogen bonding networks and their implications on crystal packing?
Graph set analysis (e.g., C–H···O motifs) identifies chains (C(8) pattern) along the c-axis, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, H···O contributions) .
Q. How to design derivatives to enhance bioactivity while maintaining synthetic feasibility?
- Substituent variation : Replace 4-chlorophenyl with 4-fluorophenyl (electron-withdrawing) to modulate LogP and membrane permeability .
- Scaffold hybridization : Fuse with coumarin or tetrazole moieties to enhance binding to biological targets (e.g., kinases) .
- In silico screening : Docking studies against target proteins (e.g., COX-2) prioritize derivatives with improved affinity.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
